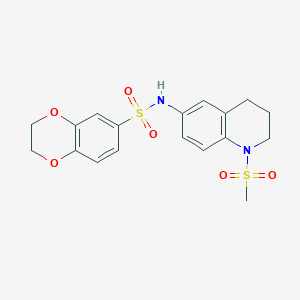

![molecular formula C15H19N3O4S B6562373 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-36-7](/img/structure/B6562373.png)

3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound that has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1) in necroptosis . Necroptosis is a type of programmed cell death involved in various pathophysiological disorders .

Molecular Structure Analysis

The molecular structure of this compound involves benzyl groups that are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . The molecular formula is C14H17N3O2 .Wissenschaftliche Forschungsanwendungen

Opioid Receptor Agonist

This compound has been identified as a novel δ opioid receptor-selective agonist chemotype . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation . The most potent agonist hit compound is selective for the δ opioid receptor over a panel of 167 other GPCRs .

Pain Management

The compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests potential applications in the field of pain management.

Neurological Disorders

δ opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . This compound, as a δ opioid receptor agonist, could potentially be used in the treatment of these conditions.

Drug Development

The compound represents a novel chemotype for δ opioid receptor agonists, which could serve as an alternative for current analgesic clinical candidates . This could be significant in the field of drug development.

Synthesis of Spirohydantoins

The compound is a useful research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . This suggests applications in the field of organic synthesis.

Immunoregulation

While not directly related to the exact compound, azaspiran-type molecules, which are structurally similar, have been associated with various beneficial effects, including their immunoregulatory capacity in murine models with rheumatoid arthritis . This suggests potential applications in the field of immunology.

Wirkmechanismus

Target of Action

The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.

Mode of Action

This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.

Biochemical Pathways

Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.

Result of Action

The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.

Eigenschaften

IUPAC Name |

3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZYHIHBUBEMNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide](/img/structure/B6562291.png)

![methyl 4-({[(4-phenyloxan-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6562306.png)

![N-ethyl-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562311.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562317.png)

![N-cyclohexyl-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562325.png)

![N-[(furan-2-yl)methyl]-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562335.png)

![2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562360.png)

![N'-(3,4-difluorophenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562362.png)

![N-benzyl-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562368.png)

![N'-(2-ethylphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562379.png)

![2-chloro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B6562397.png)